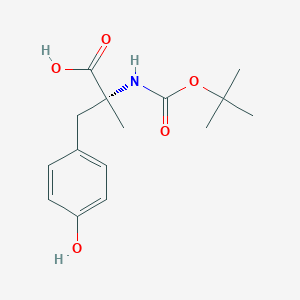

Boc-alpha-methyl-D-tyr

Description

Role of Non-Canonical Amino Acids in Advancing Molecular Design

The incorporation of non-canonical amino acids is a powerful strategy in the generation of peptidomimetics—compounds that mimic the structure and function of natural peptides but possess improved drug-like properties. nih.govnih.gov Natural peptides often suffer from poor metabolic stability due to enzymatic degradation and may lack the desired selectivity and bioavailability for therapeutic applications. researchgate.net By strategically replacing canonical amino acids with ncAAs, researchers can design molecules with enhanced resistance to proteolysis, tailored conformational preferences, and improved pharmacological profiles. mdpi.comnih.gov This expansion of the chemical space available for peptide and protein engineering has spurred the discovery of novel therapeutics, from enzyme inhibitors to receptor agonists and antagonists. researchgate.netsigmaaldrich.com

The Strategic Importance of α-Methylation in Amino Acid Scaffolds

A key modification in the design of non-canonical amino acids is α-methylation, the substitution of the α-hydrogen atom with a methyl group. nih.gov This seemingly simple alteration has profound consequences for the resulting peptide's structure and function. The presence of the α-methyl group introduces steric hindrance that can significantly restrict the conformational freedom of the peptide backbone. nih.govenamine.net This constraint often favors the formation of specific secondary structures, such as helices, and can enhance the binding affinity of the peptide to its target. nih.gov

Furthermore, α-methylation provides a crucial defense against enzymatic degradation. enamine.net Many proteases recognize and cleave peptide bonds based on the presence of the α-hydrogen. By replacing it with a methyl group, the susceptibility of the peptide to proteolytic cleavage is markedly reduced, leading to a longer biological half-life. nih.govenamine.net This increased stability is a highly desirable attribute in the development of peptide-based drugs. researchgate.net

Overview of Boc-α-methyl-D-Tyrosine within Unnatural Amino Acid Frameworks

Within the extensive family of non-canonical amino acids, Boc-alpha-methyl-D-tyrosine stands out as a synthetically important building block. This compound incorporates several key features that make it a valuable tool in peptide synthesis and drug design. The "Boc" group (tert-butoxycarbonyl) is a widely used protecting group for the amine function, facilitating controlled peptide synthesis. peptide.combeilstein-journals.org The "D-tyrosine" core introduces a non-natural stereochemistry (D-configuration as opposed to the natural L-configuration), which can further enhance resistance to proteolysis and influence the peptide's three-dimensional structure. researchgate.net

Crucially, the α-methyl group confers the conformational constraints and enzymatic stability discussed previously. nih.govenamine.net The tyrosine side chain, with its phenolic hydroxyl group, offers a site for further chemical modification or can participate in important molecular interactions. The combination of these features in a single molecule makes Boc-alpha-methyl-D-tyrosine a versatile component for constructing sophisticated peptidomimetics and other custom-designed molecules.

Physicochemical Properties of Boc-alpha-methyl-D-tyrosine

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |

| Molecular Formula | C15H21NO5 | medchemexpress.com |

| Molecular Weight | 295.33 g/mol | medchemexpress.com |

| Appearance | White to off-white solid | medchemexpress.commedchemexpress.com |

Research Applications and Findings

The unique structural characteristics of Boc-alpha-methyl-D-tyrosine have led to its use in various research areas, particularly in the synthesis of peptidomimetics with enhanced biological activity and stability. The unnatural D-configuration, combined with the α-methyl group, contributes to a significant resistance to enzymatic degradation, a critical factor in drug development. researchgate.netnih.gov

Research has shown that the incorporation of α-methylated amino acids, including derivatives of tyrosine, can induce helical conformations in peptides. nih.gov This is particularly relevant in the design of analogs of bioactive peptides where a specific secondary structure is essential for function. For instance, α-methylated amino acids have been successfully incorporated into apolipoprotein A-I mimetic peptides, leading to increased helicity and improved potential for cholesterol efflux. nih.gov

Furthermore, the 2',6'-dimethyl-l-tyrosine, a related unnatural amino acid, has been extensively used in developing synthetic opioid ligands, often resulting in superior potency at opioid receptors. researchgate.net While this highlights the general utility of methylated tyrosine analogs, the specific contribution of the D-configuration and the single α-methyl group in Boc-alpha-methyl-D-tyrosine offers a distinct set of steric and conformational properties for researchers to explore in the rational design of new therapeutic agents.

Synthesis and Chemical Reactions

The synthesis of Boc-alpha-methyl-D-tyrosine and its incorporation into peptide chains typically involves standard solid-phase peptide synthesis (SPPS) methodologies. beilstein-journals.org The Boc protecting group on the α-amino function is crucial for this process. It is stable under the coupling conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), allowing for the sequential addition of further amino acid residues. peptide.com

The synthesis of α-methylated amino acids themselves can be challenging. However, various synthetic routes have been developed. For example, a three-step synthesis of Boc-2',6'-dimethyl-L-tyrosine has been reported, utilizing a microwave-assisted Negishi coupling as the key step for forming the carbon-carbon bonds. researchgate.net While specific synthesis routes for Boc-alpha-methyl-D-tyrosine are proprietary to chemical suppliers, the general principles of amino acid synthesis and protection apply.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21NO5 |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H21NO5/c1-14(2,3)21-13(20)16-15(4,12(18)19)9-10-5-7-11(17)8-6-10/h5-8,17H,9H2,1-4H3,(H,16,20)(H,18,19)/t15-/m1/s1 |

InChI Key |

VVFJCRNSRSSPOW-OAHLLOKOSA-N |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Boc α Methyl D Tyrosine and Its Chiral Derivatives

Stereo- and Enantioselective Synthesis Strategies for α-Methylated D-Tyrosine

The primary challenge in the synthesis of α-methyl-D-tyrosine lies in the stereoselective construction of the quaternary α-carbon center. Various strategies have been developed to address this, ranging from the use of chiral starting materials to the application of asymmetric catalysis.

Chiral Pool Approaches Utilizing D-Tyrosine Precursors

Chiral pool synthesis leverages the inherent chirality of readily available natural products, such as D-tyrosine, to introduce the desired stereochemistry in the target molecule. One common approach involves the use of chiral auxiliaries, which are temporarily attached to an achiral substrate to direct a diastereoselective transformation.

A notable strategy employs chiral Schiff bases derived from D-tyrosine. For instance, Ni(II) complexes of Schiff bases of glycine (B1666218) can be alkylated with high diastereoselectivity. nih.gov This methodology can be adapted for the synthesis of α-methyl-D-tyrosine by using a chiral Schiff base derived from D-tyrosine and a suitable chiral auxiliary, followed by diastereoselective methylation of the α-carbon. The chiral auxiliary, often derived from compounds like (S)-o-[N-(N-benzylprolyl)amino]benzophenone, directs the incoming methyl group to a specific face of the molecule, leading to the desired D-configuration at the α-carbon. After the alkylation step, the chiral auxiliary can be removed under mild conditions, yielding the enantiomerically enriched α-methyl-D-tyrosine.

Another approach involves the use of chiral oxazolidinone auxiliaries. These auxiliaries can be acylated with a protected D-tyrosine derivative, and the resulting N-acyl oxazolidinone can then undergo diastereoselective α-methylation. The steric hindrance provided by the chiral auxiliary effectively controls the trajectory of the electrophile. Subsequent hydrolysis of the auxiliary furnishes the desired α-methylated amino acid. williams.edu

Table 1: Comparison of Chiral Pool Approaches

| Approach | Chiral Source | Key Transformation | Advantages | Disadvantages |

| Chiral Schiff Bases | D-Tyrosine, Chiral Amine | Diastereoselective α-alkylation | High diastereoselectivity, readily available starting materials | Requires metal complexation, removal of auxiliary |

| Chiral Oxazolidinones | D-Tyrosine, Chiral Oxazolidinone | Diastereoselective α-methylation | Well-established methodology, predictable stereochemistry | Requires stoichiometric use of the auxiliary |

Asymmetric Hydrogenation Techniques for α-Methyl-D-Tyrosine Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. In the context of α-methyl-D-tyrosine synthesis, this technique is typically applied to a prochiral α,β-dehydroamino acid precursor.

The key substrate for this approach is an α-acetamido-β-(4-hydroxyphenyl)-α-methyl-acrylic acid derivative. The synthesis of this precursor can be achieved through various methods, including the Erlenmeyer-Plöchl reaction. Subsequent asymmetric hydrogenation of the double bond, catalyzed by a chiral transition metal complex, yields the desired α-methyl-D-tyrosine derivative with high enantioselectivity.

Rhodium complexes bearing chiral phosphine (B1218219) ligands, such as DuPhos and DIPAMP, have proven to be highly effective catalysts for the asymmetric hydrogenation of α-dehydroamino acid derivatives. wiley-vch.deresearchgate.netnih.gov The choice of ligand is crucial for achieving high enantiomeric excess (ee). The catalyst coordinates to the double bond of the substrate, and the chiral environment created by the ligand directs the delivery of hydrogen from one face of the molecule, leading to the formation of one enantiomer in preference to the other.

Table 2: Chiral Ligands for Asymmetric Hydrogenation of Dehydroamino Acid Precursors

| Ligand | Metal | Typical Enantioselectivity (ee) | Reference |

| (R,R)-Et-DuPhos | Rhodium | >95% | nih.gov |

| DIPAMP | Rhodium | >90% | wiley-vch.de |

| BoPhoz | Rhodium | up to 99% | wiley-vch.de |

Horner-Wadsworth-Emmons and Related Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes and is particularly useful for creating α,β-unsaturated esters, which can serve as precursors for α-methyl-D-tyrosine. rsc.orgbeilstein-journals.orgtcichemicals.comwikipedia.org

In this strategy, a protected D-tyrosine derivative is first converted to an aldehyde. This aldehyde is then reacted with a phosphonate (B1237965) ylide, typically derived from a trialkyl phosphonoacetate, in the presence of a base. The HWE reaction generally favors the formation of the (E)-alkene, which is the desired isomer for subsequent transformations. harvard.eduyoutube.com

The resulting α,β-unsaturated ester can then be subjected to a conjugate addition of a methyl group using an organocuprate reagent, followed by trapping of the resulting enolate to introduce the amino group functionality. Alternatively, the double bond can be dihydroxylated and further manipulated to install the α-methyl and amino groups with the correct stereochemistry. The stereoselectivity of the HWE reaction is a key advantage, as it allows for the reliable formation of the desired alkene geometry. nih.govrsc.org

Microwave-Assisted Carbon-Carbon Bond Forming Reactions in Tyrosine Derivatization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in various chemical transformations. In the context of tyrosine derivatization, microwave irradiation can be effectively employed for carbon-carbon bond-forming reactions, such as the Negishi cross-coupling.

A rapid synthesis of Boc-2',6'-dimethyl-L-tyrosine, a related α-substituted amino acid, has been reported utilizing a microwave-assisted Negishi coupling as the key step. This approach involves the coupling of an organozinc reagent with a suitably functionalized tyrosine derivative. The use of microwave irradiation significantly reduces the reaction time from hours to minutes, making it an efficient method for the synthesis of sterically hindered tyrosine analogues. This methodology holds promise for the synthesis of α-methyl-D-tyrosine by employing an appropriate α-halo-D-tyrosine precursor and a methylzinc reagent.

Arndt-Eistert Homologation for β-Analogs with Chiral Integrity

The Arndt-Eistert homologation is a classic method for the conversion of a carboxylic acid to its next higher homologue, and it is particularly valuable for the synthesis of β-amino acids from α-amino acids while preserving the chiral integrity of the starting material.

This process begins with the conversion of a protected D-tyrosine derivative, such as Boc-D-tyrosine, into its corresponding acid chloride. The acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, which is typically promoted by a metal catalyst (e.g., silver oxide) or by photolysis or thermolysis. The rearrangement proceeds with a 1,2-shift to form a ketene, which is then trapped by a nucleophile, such as water or an alcohol, to yield the homologous β-amino acid or ester. A significant advantage of the Arndt-Eistert reaction is that the Wolff rearrangement occurs with retention of configuration at the α-carbon of the original amino acid. This ensures that the stereochemistry of the D-tyrosine precursor is transferred to the resulting β-amino acid.

Enzymatic and Biocatalytic Approaches in α-Methyl-D-Tyrosine Synthesis and Modification

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis and modification of amino acids. Enzymes can provide high stereoselectivity and operate under mild reaction conditions.

Enzyme-Catalyzed Hydrolysis for Protecting Group Removal

While acidic conditions are standard for Boc group removal, enzymatic methods are being explored as a greener alternative. acsgcipr.org However, the steric hindrance of the Boc group and the potential for the carbamate (B1207046) to inhibit common enzymes like lipases and esterases present challenges. acsgcipr.org

Despite these challenges, research has identified specific enzymes capable of hydrolyzing tert-butyl esters, which are structurally related to the Boc group. For instance, an esterase from Bacillus subtilis and lipase (B570770) A from Candida antarctica have been shown to hydrolyze a range of tert-butyl esters of protected amino acids, leaving other protecting groups like Boc, Z, and Fmoc intact. nih.gov This suggests the potential for developing enzymes that can directly and selectively cleave the Boc group under mild, aqueous conditions. acsgcipr.org

Stereoselective Enzymatic Transformations for α-Amino Acid Analogs

The synthesis of chiral α-amino acid analogs, including α-methylated versions, can be effectively achieved using stereoselective enzymatic transformations. nih.govfau.de Key enzyme classes and their applications include:

Transaminases: These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. Transaminases have been utilized in dynamic kinetic resolution processes to produce β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov

Aldolases and Transaminases in Cascades: Bi-enzymatic cascades combining aldolases and α-transaminases have been designed for the synthesis of γ-hydroxy-α-amino acids. researchgate.netrsc.orgacs.org These cascades offer high stereoselectivity and atom economy. researchgate.netrsc.org

These enzymatic methods provide a direct route to chiral amino acid analogs, often outperforming traditional chemical methods in terms of stereoselectivity and environmental impact. nih.gov

Biocatalyst Development for Specific Tyrosine Derivatizations

The development of novel biocatalysts is expanding the scope of enzymatic modifications of tyrosine and its derivatives. nih.gov L-tyrosine (B559521) contains a reactive phenolic hydroxyl group, an α-amino group, and an α-carboxyl group, all of which can be targeted for derivatization. nih.govresearchgate.netresearchgate.net

Research in this area includes:

Tyrosinases: These enzymes can catalyze the oxidation of tyrosine residues, which can then react with nucleophiles to form new covalent bonds. This has been applied to the site-specific coupling of proteins and peptides. acs.org

Phenylalanine Aminomutases (PAMs): Through computational enzyme design, a phenylalanine aminomutase from Taxus chinensis was successfully mutated to synthesize (R)-β-tyrosine with excellent enantiopurity from trans-p-hydroxycinnamic acid. mdpi.com This highlights the potential of protein engineering to create biocatalysts for the synthesis of specific, high-value tyrosine derivatives.

The continued development of biocatalysts through methods like directed evolution and computational design will undoubtedly lead to new and efficient routes for the synthesis and modification of complex amino acids like Boc-α-methyl-D-tyrosine.

Rigorous Characterization and Structural Elucidation in the Context of Boc α Methyl D Tyrosine Synthesis

Spectroscopic Techniques for Structural Confirmation of Boc-α-methyl-D-Tyrosine and its Conjugates

Spectroscopic methods are indispensable for providing direct evidence of the covalent framework, functional groups, molecular mass, and stereochemistry of Boc-α-methyl-D-tyrosine. Each technique offers a unique insight into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of Boc-α-methyl-D-tyrosine. Both ¹H and ¹³C NMR provide a detailed map of the carbon and proton environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for Boc-α-methyl-D-tyrosine include a singlet for the nine equivalent protons of the Boc group, a singlet for the α-methyl group protons, distinct aromatic signals for the tyrosine ring protons, and signals for the β-methylene protons. The absence of a signal for the α-proton, typically found around 4-5 ppm in non-methylated amino acids, is a key indicator of successful α-methylation.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Characteristic signals would confirm the presence of the carbonyl carbons (from the carboxylic acid and the Boc group), the quaternary α-carbon, the carbons of the tert-butyl group, the α-methyl carbon, and the aromatic and β-carbons of the tyrosine side chain.

The following table summarizes the anticipated chemical shifts for Boc-α-methyl-D-tyrosine, based on data from similar compounds like Boc-D-tyrosine and other α-methylated amino acids.

Interactive Table 1: Predicted NMR Chemical Shifts (δ) for Boc-α-methyl-D-tyrosine in CDCl₃

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity / Notes |

|---|---|---|---|

| Boc (CH₃)₃ | ~1.45 | ~28.5 | Singlet, 9H |

| Boc C(CH₃)₃ | - | ~80.0 | Quaternary |

| Boc C=O | - | ~155.0 | Carbonyl |

| α-CH₃ | ~1.60 | ~23.0 | Singlet, 3H |

| α-C | - | ~60.0 | Quaternary |

| β-CH₂ | ~3.10 | ~42.0 | 2H, AB quartet or two doublets |

| Aromatic CH | ~6.70-7.10 | ~115.0, ~130.0 | Multiplets, 4H |

| Aromatic C-OH | - | ~155.0 | Quaternary |

| Aromatic C-CH₂ | - | ~128.0 | Quaternary |

Infrared (IR) Spectroscopy for Functional Group Validation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in Boc-α-methyl-D-tyrosine. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

Key vibrational bands that validate the structure include:

O-H Stretch: A broad band from the carboxylic acid hydroxyl group, typically in the range of 2500-3300 cm⁻¹.

N-H Stretch: A peak around 3300-3500 cm⁻¹ corresponding to the amine, which is now part of the carbamate (B1207046) linkage.

C-H Stretches: Signals just below 3000 cm⁻¹ for aliphatic C-H bonds (α-methyl, β-methylene, Boc group) and just above 3000 cm⁻¹ for aromatic C-H bonds.

C=O Stretches: Two distinct and strong absorption bands for the carbonyl groups. The Boc group carbonyl typically appears around 1715 cm⁻¹, while the carboxylic acid carbonyl is found around 1700-1725 cm⁻¹. researchgate.net The exact position can be influenced by hydrogen bonding.

N-H Bend: A peak around 1500-1530 cm⁻¹, characteristic of the amide II band in the Boc-carbamate. researchgate.net

C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region associated with the C-O bonds of the carboxylic acid and the carbamate.

Interactive Table 2: Characteristic IR Absorption Bands for Boc-α-methyl-D-tyrosine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbamate (Boc) | N-H Stretch | 3300 - 3500 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Carbamate (Boc) | C=O Stretch | ~1715 | Strong |

| Carbamate (Boc) | N-H Bend | 1500 - 1530 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight of Boc-α-methyl-D-tyrosine and confirming its elemental composition through high-resolution mass spectrometry (HRMS). Techniques like Electrospray Ionization (ESI) are commonly used.

The expected monoisotopic mass of Boc-α-methyl-D-tyrosine (C₁₅H₂₁NO₅) is approximately 295.1420 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 296.1492.

The fragmentation pattern in tandem MS (MS/MS) provides further structural confirmation. Key fragmentation pathways for Boc-protected amino acids include:

Loss of isobutylene (B52900) (56 Da): A characteristic fragmentation of the Boc group, leading to a carbamic acid intermediate that can subsequently lose CO₂. nih.govreddit.com

Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the carbamate. nih.gov

Loss of H₂O (18 Da) from the carboxylic acid.

Loss of COOH (45 Da) or CO₂ (44 Da).

Cleavage of the tyrosine side chain: A prominent fragment corresponding to the hydroxyphenylmethyl cation (tropylium-like ion) at m/z 107.

Interactive Table 3: Predicted ESI-MS Fragments for Boc-α-methyl-D-tyrosine ([M+H]⁺)

| m/z Value | Identity | Notes |

|---|---|---|

| 296.15 | [M+H]⁺ | Molecular Ion |

| 240.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 196.09 | [M+H - C₅H₈O₂]⁺ | Loss of entire Boc group |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. wikipedia.org It is an essential technique for confirming the absolute stereochemistry (D-configuration) of Boc-α-methyl-D-tyrosine.

The CD spectrum of an amino acid is dominated by the electronic transitions of its chromophores, primarily the carboxyl group and the aromatic side chain. The D-enantiomer will produce a CD spectrum that is a mirror image of the L-enantiomer. The tyrosine side chain has a characteristic CD signal in the near-UV region (around 270-280 nm and a stronger band near 225-230 nm) which is sensitive to its environment and conformation. nih.govacs.orgnih.gov By comparing the obtained spectrum to a known standard or to theoretical predictions, the D-configuration can be unequivocally confirmed. Furthermore, in conjugates, changes in the CD spectrum can provide insights into induced secondary structures or binding events. nih.gov

Fluorescence Spectroscopy for Probing Tyrosine Environments in Conjugates

The tyrosine side chain possesses intrinsic fluorescence, although its quantum yield is lower than that of tryptophan. unito.it The fluorescence emission of tyrosine is typically observed with an excitation wavelength of around 275 nm and an emission maximum near 304 nm. atlantis-press.com

While Boc-α-methyl-D-tyrosine itself can be characterized, fluorescence spectroscopy becomes particularly powerful when the molecule is incorporated into larger conjugates, such as peptides. The fluorescence properties of the tyrosine residue are highly sensitive to its local microenvironment. rsc.org Factors such as solvent polarity, pH, and proximity to other quenching groups can cause shifts in the emission maximum (Stokes shift) and changes in fluorescence intensity. atlantis-press.comrsc.org Therefore, the tyrosine moiety of Boc-α-methyl-D-tyrosine can serve as an intrinsic fluorescent probe to study the folding, conformation, and binding interactions of its conjugates. researchgate.net

Chromatographic and Other Methods for Purity and Stereochemical Assessment

Beyond spectroscopic confirmation, chromatographic techniques are vital for assessing the chemical and, crucially, the stereochemical purity of the synthesized Boc-α-methyl-D-tyrosine.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of the final product. Using a C18 column with a mobile phase gradient (e.g., water/acetonitrile (B52724) with an additive like trifluoroacetic acid), impurities can be separated and quantified, typically with UV detection at a wavelength where the tyrosine chromophore absorbs (around 275 nm). Purity is often reported as a percentage of the total peak area. jk-sci.comjk-sci.com

Chiral HPLC: Ensuring the enantiomeric purity is paramount. The presence of the L-enantiomer as an impurity must be quantified. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). sigmaaldrich.comtandfonline.com Macrocyclic glycopeptide-based (e.g., teicoplanin) or polysaccharide-based CSPs are effective for separating enantiomers of N-protected amino acids. sigmaaldrich.comrsc.org A successful chiral separation will show two distinct peaks for the D- and L-enantiomers, allowing for the calculation of the enantiomeric excess (e.e.). For pharmaceutical applications, an e.e. of >99% is typically required.

Other Methods:

Melting Point: A sharp and defined melting point range is a good indicator of the purity of a crystalline solid.

Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the bulk enantiomeric nature of the sample. The D-isomer will rotate plane-polarized light in the opposite direction to the L-isomer, and the magnitude of the rotation is indicative of the enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Enantiomeric Excess Determination

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of Boc-α-methyl-D-tyrosine, offering high-resolution separation for both purity assessment and the critical determination of enantiomeric excess (% ee).

Purity Profiling: Reversed-phase HPLC (RP-HPLC) is commonly utilized to assess the chemical purity of the final compound and synthetic intermediates. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape. The Boc-protected amino acid, being relatively nonpolar, is well-retained and separated from more polar impurities or unreacted starting materials. Purity levels are determined by integrating the peak area of the product relative to the total area of all observed peaks, with purities often exceeding 98% for well-executed syntheses.

Enantiomeric Excess Determination: Ensuring the stereochemical integrity of the α-carbon is paramount, as the biological activity of chiral molecules is often enantiomer-dependent. Chiral HPLC is the gold standard for determining the enantiomeric excess of α-methyl-D-tyrosine derivatives. This is typically achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® or Chiralpak® series), are widely effective for separating the enantiomers of N-protected amino acids. yakhak.org Similarly, macrocyclic glycopeptide-based CSPs, like those based on teicoplanin (e.g., CHIROBIOTIC T), have demonstrated broad applicability for resolving various N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com Another established method involves ligand-exchange chromatography, where a chiral selector is part of the stationary phase or the mobile phase. For instance, a Nucleosil Chiral-1 column has been successfully used to separate the enantiomers of the parent compound, α-methyl-tyrosine, by forming diastereomeric complexes with a copper (II) salt in the mobile phase. chemicalbook.com This approach allows for the accurate quantification of the desired D-enantiomer against its L-counterpart. chemicalbook.com

The data below illustrates typical conditions for the chiral HPLC analysis of α-methyl-tyrosine.

Table 1: Representative HPLC Conditions for Chiral Analysis of α-methyl-tyrosine

| Parameter | Condition |

|---|---|

| Stationary Phase/Column | Nucleosil Chiral-1 chemicalbook.com |

| Mobile Phase | 10 mM CuSO₄ in Acetonitrile/Water (10:1 v/v) chemicalbook.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time (tR) | 16.9 min (for L-enantiomer) chemicalbook.com |

| Expected Outcome | Baseline separation of D- and L-enantiomers, allowing for quantification of enantiomeric excess (>99% ee is often targeted). |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid, simple, and cost-effective method used extensively to monitor the progress of the Boc-α-methyl-D-tyrosine synthesis. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product in near real-time.

During the synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials as references. The plate is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. The nonpolar tert-butoxycarbonyl (Boc) group significantly decreases the polarity of the amino acid. Consequently, the Boc-protected product will travel further up the plate (higher Retention Factor, Rf) compared to the more polar, unprotected starting amino acid in a moderately polar solvent system.

Visualization of the spots is commonly achieved by staining with a ninhydrin (B49086) solution, which reacts with primary and secondary amines to produce a characteristic purple or yellow color. The starting material (D-tyrosine) will yield a strong color with ninhydrin, while the Boc-protected product will not react (or react very weakly), as its amino group is blocked. This difference in reactivity provides a clear and unambiguous way to track the progress of the protection step. UV light can also be used for visualization, as the tyrosine ring is UV-active.

The choice of eluent is critical for achieving good separation. A common solvent system for underivatized amino acids is a mixture of n-butanol, acetic acid, and water. reachdevices.com For monitoring the formation of the Boc-protected product, a less polar system, such as ethyl acetate/hexane or dichloromethane/methanol, is more appropriate.

Table 2: Representative TLC System for Monitoring Boc-Protection of D-Tyrosine

| Compound | Expected Rf Value (n-Butanol:Acetic Acid:Water 3:1:1) | Expected Rf Value (Ethyl Acetate:Hexane 1:1) | Ninhydrin Staining |

|---|---|---|---|

| D-Tyrosine (Starting Material) | ~0.45 reachdevices.com | ~0.0 | Positive (Purple) |

| Boc-α-methyl-D-tyrosine (Product) | ~0.8-0.9 | ~0.5-0.6 | Negative |

By comparing the intensity of the spots corresponding to the starting material and the product, a chemist can determine if the reaction has gone to completion before proceeding with the workup and purification steps.

Boc α Methyl D Tyrosine As a Versatile Chiral Building Block in Advanced Organic Synthesis

Strategic Integration into Peptidomimetic and Peptide Scaffolds

The incorporation of Boc-α-methyl-D-tyrosine into peptide-based structures is a key strategy for modulating their conformation, stability, and biological activity. The α-methyl group introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone and can stabilize specific secondary structures. enamine.net This steric effect also provides resistance to enzymatic degradation by proteases, enhancing the in vivo stability of the resulting peptides. enamine.net

Design and Synthesis of Conformationally Constrained Peptidomimetics

Boc-α-methyl-D-tyrosine is a valuable building block in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The introduction of this unnatural amino acid can enforce specific turns or helical conformations, which are often crucial for receptor binding and biological activity. researchgate.netmdpi.com For instance, the α-methyl group can help to stabilize β-turn structures, which are common recognition motifs in protein-protein interactions. explorationpub.com The synthesis of these peptidomimetics often involves standard solid-phase or solution-phase peptide coupling techniques, where the Boc-protected α-methyl-D-tyrosine is incorporated into the growing peptide chain. nih.gov

Role in Cyclic Peptide and Depsipeptide Synthesis

Cyclic peptides and depsipeptides (which contain at least one ester bond in the backbone) often exhibit enhanced metabolic stability and cell permeability compared to their linear counterparts. Boc-α-methyl-D-tyrosine plays a significant role in the synthesis of these cyclic structures. The conformational constraints imposed by the α-methyl group can pre-organize the linear precursor into a conformation that is favorable for macrocyclization, thereby increasing the efficiency of the cyclization reaction. rsc.orgrsc.org Furthermore, the steric bulk of the α-methyl group can influence the final conformation of the cyclic product, leading to structures with well-defined topologies. rsc.org The synthesis of cyclic depsipeptides may involve an O-to-N acyl migration strategy, where a linear depsipeptide precursor is first synthesized and then cyclized. nih.gov

Incorporation into Hybrid α-/β-Peptide Structures

Hybrid peptides containing both α- and β-amino acid residues are of great interest as they can adopt unique helical and sheet-like structures not accessible to natural peptides. The incorporation of Boc-α-methyl-D-tyrosine into these hybrid sequences allows for further fine-tuning of their conformational properties. For example, the combination of α-methylated α-amino acids with β-amino acids can lead to the formation of novel helical structures with altered hydrogen-bonding patterns. nih.gov The synthesis of these hybrid peptides can be achieved through solution-phase methods, where Boc-protected α-amino acids are coupled with β-amino acid derivatives. mdpi.comnih.gov

Development of Complex Molecular Architectures and Natural Product Analogs

Beyond its use in peptidomimetics, Boc-α-methyl-D-tyrosine serves as a key chiral starting material for the synthesis of more complex molecular architectures, including analogs of biologically active natural products.

Creation of Novel Amino Acid-Derived Scaffolds, e.g., Hydantoin (B18101) Derivatives

Boc-α-methyl-D-tyrosine serves as a valuable starting material for the creation of novel and structurally complex scaffolds beyond simple peptides. Its unique structure, featuring a protected amine, a carboxylic acid, and a sterically demanding quaternary α-carbon, allows for its incorporation into various heterocyclic systems. One prominent example is the synthesis of hydantoin derivatives. Hydantoins, or imidazolidine-2,4-diones, are a class of heterocyclic compounds present in various biologically active molecules and are valuable precursors for α-amino acids. academie-sciences.fr

The synthesis of hydantoins from amino acids can be achieved through several established methods. A common approach involves the reaction of the amino acid or its corresponding ester with an isocyanate or a related reagent like potassium cyanate (B1221674), followed by cyclization under acidic or basic conditions. organic-chemistry.orgacademie-sciences.frresearchgate.net For instance, l-tyrosine (B559521) can be converted into its hydantoin derivative by reacting it with potassium cyanate in an acidic medium. academie-sciences.frresearchgate.net This general strategy is applicable to Boc-α-methyl-D-tyrosine, where the α-methyl group and the tyrosine side chain would be located at the C5 position of the resulting hydantoin ring.

Another powerful method involves the intramolecular cyclization of dipeptide precursors. researchgate.net Syntheses of highly substituted chiral hydantoins have been successfully performed through the dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group under mild conditions. organic-chemistry.orgresearchgate.net This approach allows for the creation of complex hydantoins with multiple points of diversity. The incorporation of the α-methyl-D-tyrosine moiety into such a dipeptide would yield a hydantoin scaffold with significant conformational restriction due to the quaternary center at C5. The N-Boc protecting group is crucial in these syntheses, as it prevents unwanted side reactions at the amino group while enabling controlled activation and cyclization. google.com

The table below outlines a general synthetic pathway for creating hydantoin derivatives from an N-Boc protected amino acid like Boc-α-methyl-D-tyrosine.

| Step | Reaction | Reagents & Conditions | Description |

| 1 | Urea (B33335) Formation | KOCN, Acetic Acid/Water | The N-Boc protected amino acid reacts with potassium cyanate to form an N-carbamoyl derivative (a urea precursor). |

| 2 | Cyclization/ Deprotection | Acid (e.g., HCl) | Acid-catalyzed cyclization of the intermediate occurs with concomitant removal of the Boc protecting group to yield the final 5-substituted hydantoin. |

This table presents a generalized synthetic scheme. Specific conditions may vary based on the substrate.

Triamino Acid Building Blocks and Lipophilicity Modulation

Boc-α-methyl-D-tyrosine is inherently more lipophilic than its non-methylated counterpart, Boc-D-tyrosine, due to the presence of the α-methyl group. This "magic methyl" effect can significantly alter a compound's properties, often leading to improved metabolic stability and cell permeability by breaking planarity and increasing the molecule's interaction with lipidic environments. mdpi.com

This principle is effectively utilized in the design of complex building blocks, such as triamino acids. Triamino acid building blocks are valuable components for constructing peptides and peptidomimetics with enhanced functionality, such as the ability to carry multiple positive charges for improved cell penetration. nih.govplos.org Synthetic strategies have been developed to create triamino acid monomers with varying lipophilicities by incorporating alkyl side chains. nih.govplos.org

Following this logic, Boc-α-methyl-D-tyrosine can be used as a component in the synthesis of novel triamino acid building blocks. For example, it could be coupled to another amino acid derivative, such as a protected diaminobutanoic acid, through standard peptide coupling techniques. The resulting structure would be a triamino acid building block where the lipophilicity is inherently modulated by the α-methyl-D-tyrosine residue. The systematic modification of peptide backbones in this manner allows for the fine-tuning of their pharmacokinetic properties. researchgate.net

The table below illustrates the impact of alkyl groups on lipophilicity, a principle central to the use of Boc-α-methyl-D-tyrosine.

| Compound Feature | Impact on Lipophilicity | Rationale |

| Addition of Methyl Group | Increase | The methyl group is a non-polar, hydrophobic alkyl group that increases the hydrocarbon character of the molecule. mdpi.com |

| Alkylation of Side Chains | Increase | Lengthening alkyl chains in amino acid side chains systematically increases lipophilicity, affecting properties like tumor uptake and kidney clearance in targeted therapies. researchgate.net |

| Conformational Constraint | Indirect Increase | The α-methyl group restricts bond rotation, which can lead to more defined hydrophobic surface areas, enhancing interactions with lipophilic environments. |

Contributions to Combinatorial Chemistry and Chemical Library Generation

Utilization in Small-Molecule Combinatorial Libraries for Drug Discovery

Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis of vast numbers of compounds, known as chemical libraries, for biological screening. researchgate.netfirsthope.co.in The power of this approach lies in the ability to systematically vary different parts of a molecule to explore the chemical space and identify new lead compounds. researchgate.net Unnatural amino acids, such as Boc-α-methyl-D-tyrosine, are invaluable building blocks in the construction of these libraries because they introduce structural diversity that is not accessible from the 20 proteinogenic amino acids.

Boc-α-methyl-D-tyrosine offers several features that are highly desirable for combinatorial library synthesis:

Chirality: It provides a defined stereocenter.

Aromaticity: The tyrosine side chain allows for a wide range of further modifications or specific interactions with biological targets.

Conformational Constraint: The α-methyl group restricts the conformational flexibility of the molecular backbone, which can pre-organize the molecule into a bioactive conformation and enhance binding affinity. mdpi.com

Orthogonal Protection: The Boc group on the amine and the potential for protection on the phenolic hydroxyl group allow for selective, stepwise chemical modifications, a cornerstone of combinatorial synthesis. sigmaaldrich.com

Techniques like the "one-bead one-compound" (OBOC) method and other solid-phase synthesis strategies are commonly employed to generate large peptide and peptidomimetic libraries. nih.gov In this context, Boc-α-methyl-D-tyrosine can be used as one of the many building blocks that are systematically combined to create a library. The screening of such libraries has led to the discovery of potent and novel bioactive compounds, including inhibitors of various enzymes and receptor ligands. nih.govmdpi.comnih.gov

| Library Design Parameter | Contribution of Boc-α-methyl-D-tyrosine | Example Application |

| Building Block Diversity | Introduces a non-natural, α,α-disubstituted amino acid. | Used alongside other natural and unnatural amino acids in a split-mix synthesis to generate a peptide library. nih.gov |

| Structural Rigidity | The α-methyl group provides steric hindrance, creating a more rigid scaffold. | Design of peptidomimetics with predictable conformations for targeting protein-protein interactions. |

| Side Chain Functionality | The phenolic hydroxyl group can be a point of diversification (e.g., etherification, arylation). | A library could be generated where this position is modified with various alkyl or aryl groups. |

| Metabolic Stability | The quaternary α-carbon protects the adjacent peptide bond from enzymatic cleavage. | Development of more drug-like peptides with longer in-vivo half-lives. |

Scaffold Design for High-Throughput Screening

The design of the central scaffold is a critical aspect of creating high-quality combinatorial libraries for high-throughput screening (HTS). nih.gov An ideal scaffold should be synthetically accessible, allow for the introduction of diversity at multiple points, and possess favorable physicochemical properties. Boc-α-methyl-D-tyrosine is an excellent component for designing such scaffolds. whiterose.ac.uk

The incorporation of an α-methyl amino acid into a peptide or small-molecule scaffold fundamentally alters its three-dimensional structure. mdpi.com This substitution induces a conformational constraint on the backbone, limiting the number of accessible low-energy conformations. This "pre-organization" can be highly advantageous for HTS for several reasons:

Enhanced Potency and Selectivity: By reducing the conformational flexibility, the entropic cost of binding to a biological target is lowered, which can lead to higher binding affinity and potency.

Improved "Drug-Like" Properties: The α-methyl group can shield adjacent peptide bonds from proteolytic degradation, increasing the metabolic stability of the entire scaffold. mdpi.com

Novel Chemical Space: Scaffolds built with α-methyl amino acids occupy a distinct region of chemical space compared to more flexible linear peptides, increasing the probability of discovering novel biological activities. whiterose.ac.ukmdpi.com

Rational Design and Synthesis of Boc α Methyl D Tyrosine Derivatives for Modulated Biological Activity

Principles of Scaffold Design for Targeted Molecular Recognition

The rational design of biologically active molecules often involves modifying a lead compound to optimize its interaction with a specific biological target. The incorporation of Boc-α-methyl-D-tyrosine into a molecular scaffold is a strategic approach that leverages several key principles of medicinal chemistry to achieve targeted molecular recognition and modulated biological activity.

Conformationally Restricted Analogues for Receptor Selectivity

Constraining the conformational flexibility of a ligand can lock it into a bioactive conformation, thereby increasing its affinity and selectivity for a particular receptor subtype. The introduction of sterically demanding groups, such as the α-methyl group in Boc-α-methyl-D-tyrosine, can restrict the torsional angles of the peptide backbone, leading to a more defined three-dimensional structure. This conformational restriction can be particularly advantageous in targeting G protein-coupled receptors (GPCRs), where subtle differences in the binding pockets of receptor subtypes can be exploited to achieve selectivity. For instance, the incorporation of conformationally restricted tyrosine analogs into cyclic peptides has been shown to enhance delta-opioid receptor binding affinity and selectivity. nih.govacs.org The rigid structure of these analogs helps to orient the key pharmacophoric elements, such as the aromatic ring and the amino group, in a precise manner for optimal interaction with the receptor.

Steric and Electronic Modulations via α-Methylation for Ligand Optimization

The α-methyl group in Boc-α-methyl-D-tyrosine introduces significant steric bulk around the chiral center, which can influence ligand-receptor interactions in several ways. This steric hindrance can prevent enzymatic degradation, thereby increasing the metabolic stability and duration of action of the resulting compound. nih.gov Furthermore, the methyl group can establish favorable van der Waals interactions within a hydrophobic pocket of the receptor, contributing to enhanced binding affinity. From an electronic standpoint, the electron-donating nature of the methyl group can subtly modulate the acidity of the carboxylic acid and the basicity of the amino group, which can in turn affect the ionization state of the molecule and its ability to form hydrogen bonds and salt bridges with the receptor. The interplay of these steric and electronic effects is crucial for ligand optimization and can be fine-tuned to achieve the desired biological activity. researchgate.netnih.gov

Incorporation of Atypical Moieties for Enhanced Stability and Potency

Boc-α-methyl-D-tyrosine itself is an atypical amino acid, and its incorporation into peptides and other molecules is a strategy to enhance their stability and potency. The α-methylation prevents epimerization and protects the adjacent peptide bond from cleavage by peptidases. Beyond α-methylation, further modifications can be introduced to create even more stable and potent analogs. These can include modifications to the phenolic side chain or the N- and C-termini. The use of non-canonical amino acids is a well-established strategy in drug discovery to create peptidomimetics with improved pharmacokinetic properties. nih.gov These atypical moieties can introduce novel pharmacophoric features, alter the solubility and lipophilicity of the molecule, and provide additional points of interaction with the target receptor, ultimately leading to enhanced biological activity.

Structure-Activity Relationship (SAR) Studies of α-Methyl-D-Tyrosine Containing Compounds

Structure-activity relationship (SAR) studies are essential for understanding how specific structural modifications to a molecule affect its biological activity. For compounds containing α-methyl-D-tyrosine, SAR studies have provided valuable insights into the roles of the α-methyl group and the phenolic side chain in determining receptor affinity, selectivity, and functional activity.

| Compound | Modification | Receptor Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| Parent Peptide | L-Tyrosine (B559521) | 10.5 | Baseline |

| Analog 1 | α-Methyl-L-tyrosine | 5.2 | Increased |

| Analog 2 | α-Methyl-D-tyrosine | 2.8 | Significantly Increased |

Phenolic Group Modifications and Their Influence on Biological Response

The phenolic hydroxyl group of the tyrosine side chain is a key pharmacophoric feature, often participating in hydrogen bonding interactions with the receptor. nih.gov Modifications to this group can therefore have a significant impact on the biological response. researchgate.net These modifications can be broadly categorized as either altering the electronic properties of the phenol (B47542) or replacing it with other functional groups. For example, methylation of the hydroxyl group to a methoxy (B1213986) group removes its hydrogen bond donating ability but can increase lipophilicity and metabolic stability. Halogenation of the aromatic ring can alter the pKa of the hydroxyl group and introduce new potential interactions, such as halogen bonds. Replacing the hydroxyl group with other moieties, such as a nitro group or a carboxylic acid, can dramatically change the electronic and steric properties of the side chain, leading to altered receptor affinity and selectivity. SAR studies on these modifications are crucial for mapping the binding pocket of the receptor and for designing ligands with improved properties. mdpi.com

| Compound | Phenolic Group Modification | Biological Activity (IC50, nM) | Observed Effect |

|---|---|---|---|

| Lead Compound | -OH | 15.2 | Baseline Activity |

| Analog A | -OCH3 | 8.7 | Increased Potency |

| Analog B | -F | 22.1 | Decreased Potency |

| Analog C | -NO2 | 5.4 | Significantly Increased Potency |

Side-Chain Functionalization for Enhanced Molecular Recognition

Modifications to the phenyl ring of the tyrosine side chain can significantly alter its interaction with target receptors. A prominent example is the development of synthetic opioid ligands, where replacing the natural tyrosine with unnatural derivatives has led to compounds with superior potency. nih.govresearchgate.net The introduction of methyl groups onto the aromatic ring, as seen in 2',6'-dimethyl-l-tyrosine (Dmt), has been shown to increase affinity for the mu-opioid receptor (MOR). researchgate.netnih.gov This enhancement is attributed to the altered conformation and electronic properties of the side chain, which can lead to more favorable interactions within the receptor's binding pocket. The synthesis of various unnatural tyrosine and phenylalanine derivatives, facilitated by methods like microwave-assisted Negishi coupling, has enabled the exploration of a wide range of side-chain functionalizations. nih.govnih.gov

These modifications are not limited to alkylation. The incorporation of halogens or other functional groups can also be used to fine-tune the electronic and steric properties of the side chain, thereby modulating its recognition by a biological target. nih.gov The goal is to create a derivative that complements the specific microenvironment of the receptor's binding site, overcoming solvation energies and compensating for entropic costs upon complexation. nih.govrsc.org The study of these interactions, often employing techniques like fluorescence and NMR spectroscopy, provides detailed insights into the binding event, guiding further optimization of the molecular design. nih.gov

Table 1: Examples of Tyrosine Side-Chain Modifications and Their Impact on Molecular Recognition This table is interactive and can be sorted by clicking on the column headers.

| Derivative Name | Modification | Target/Application | Observed Effect on Molecular Recognition |

|---|---|---|---|

| 2'-Methyl-l-tyrosine (Mmt) | Single methyl group on the phenyl ring | Opioid Receptors | Comparable binding affinity at MOR relative to Dmt-containing compounds. nih.gov |

| 2',6'-Dimethyl-l-tyrosine (Dmt) | Two methyl groups on the phenyl ring | Opioid Receptors | Often displays increased affinity and superior potency for opioid receptors. nih.govnih.gov |

Design of Tyrosine Derivatives as Protein Tyrosine Phosphatase (PTP) Mimetics

Protein tyrosine phosphatases (PTPs) are a critical class of enzymes that, in concert with protein tyrosine kinases (PTKs), regulate the level of protein tyrosine phosphorylation. usf.edursc.org This reversible post-translational modification is fundamental to cellular signal transduction pathways controlling processes like cell growth, differentiation, and metabolism. rsc.orgnih.gov Dysregulation of PTP activity is implicated in numerous human diseases, including cancer, diabetes, and autoimmune disorders, making PTPs attractive therapeutic targets. nih.govnih.govnih.gov

A primary strategy for inhibiting PTPs involves the design of molecules that mimic the substrate, phosphotyrosine (pTyr), but are resistant to the enzymatic dephosphorylation (hydrolysis). rsc.orgnih.gov These are known as phosphotyrosine mimetics. The core challenge lies in replacing the labile phosphate (B84403) group with a non-hydrolyzable bioisostere that retains the ability to bind effectively to the highly conserved, positively charged PTP active site. nih.govnih.gov

Structure-based design has led to the discovery of several novel pTyr mimetics. nih.gov These mimetics are often incorporated into peptide or small-molecule scaffolds to achieve high affinity and selectivity for a specific PTP. nih.govnih.gov The design process focuses on creating mimics that can engage in the same key interactions as the phosphate group, particularly with essential arginine residues within the PTP's "P-loop". nih.gov

Successful non-hydrolyzable pTyr mimetics include phosphonate-based analogs, such as difluoromethylenephosphonic acid (F₂Pmp), and various heterocyclic structures. rsc.orgnih.gov For instance, the (S)-isothiazolidinone ((S)-IZD) heterocycle, when incorporated into dipeptides, has been shown to be an exceptionally potent, competitive, and reversible inhibitor of PTP1B. nih.gov X-ray crystallography has confirmed that such mimetics can interact extensively with the phosphate-binding loop of the enzyme, validating the in silico design principles. nih.gov The development of these tyrosine derivatives as PTP mimetics provides valuable chemical tools to study PTP function and serves as a foundation for novel therapeutic agents. usf.edursc.orgnih.gov

Table 2: Selected Tyrosine Derivatives Designed as PTP Mimetics and Their Inhibitory Activity This table is interactive and can be sorted by clicking on the column headers.

| Mimetic/Inhibitor Class | Target PTP | Design Strategy | Key Findings |

|---|---|---|---|

| Phenylalanine Derivatives | General PTPs | Designed as pTyr mimetics or irreversible active site inhibitors. nih.govuq.edu.au | Successfully synthesized and incorporated into peptidomimetic libraries. nih.govuq.edu.au |

| (S)-Isothiazolidinone ((S)-IZD) | PTP1B | Structure-based design of a novel heterocyclic pTyr mimetic. nih.gov | Exceptionally potent, competitive, and reversible inhibition; extensive interaction with the phosphate-binding loop confirmed by crystallography. nih.gov |

| α-Sulfophenylacetic amide (SPAA) | Low-Molecular Weight PTP (LMW-PTP) | Pharmacophore inspired by Cefsulodin, a β-lactam antibiotic. nih.gov | Led to the generation of selective and potent competitive inhibitors of LMW-PTP. nih.govnih.gov |

Mechanistic Investigations of Biological Interactions Involving Boc α Methyl D Tyrosine Constructs

Molecular Basis of Enzyme Inhibition by α-Methyl-D-Tyrosine Containing Peptides

A comprehensive review of scientific literature did not yield specific studies concerning the direct inhibitory mechanisms of peptides containing Boc-α-methyl-D-tyrosine on pancreatic lipase (B570770), α-amylase, or their interaction with protein tyrosine phosphatases. The following sections are therefore based on the general mechanisms of peptide-based enzyme inhibition, providing a foundational context.

Pancreatic Lipase Inhibition Mechanisms

Research into peptide-based inhibitors of pancreatic lipase, a key enzyme in dietary fat digestion, indicates that inhibition can occur through various interactions. ejgm.co.uk Generally, peptides can block the enzyme's active site, preventing the hydrolysis of triacylglycerols. ejgm.co.uk The effectiveness and mechanism of these inhibitory peptides are often dependent on their amino acid composition and sequence. Studies on various food-derived peptides have shown that they can act as natural anti-obesity agents by delaying and blocking dietary fat absorption. ejgm.co.ukresearchgate.net Molecular docking analyses have been used to predict the binding affinity between peptides and the pancreatic lipase, identifying key amino acid residues at the N- and C-terminals that actively interact with the enzyme. ejgm.co.ukresearchgate.net

α-Amylase Inhibition Mechanisms and Peptide Sequence Dependencies

α-Amylase is a primary enzyme involved in the digestion of carbohydrates. researchgate.net Its inhibition is a therapeutic strategy for managing blood glucose levels. researchgate.netmdpi.com Peptides derived from various natural sources can act as α-amylase inhibitors. mdpi.comnih.gov The inhibitory mechanism often involves the peptide binding to the active site of the α-amylase, thereby restricting its activity. nih.gov The specific amino acid composition and sequence of the peptide heavily influence its binding affinity and inhibitory potential. mdpi.com For instance, the presence of certain amino acids like Leucine and Serine has been linked to a higher binding affinity towards the α-amylase enzyme. mdpi.com Kinetic studies have revealed that some peptides exhibit a noncompetitive binding mode. nih.gov Molecular docking simulations help to elucidate these interactions, showing how peptide residues bind to the enzyme's active site. nih.gov

Interaction with Protein Tyrosine Phosphatases

Protein tyrosine phosphatases (PTPs) are a group of enzymes that remove phosphate (B84403) groups from phosphorylated tyrosine residues on proteins, playing a crucial role in cellular signal transduction. The regulation of PTP activity is complex and can occur through protein-protein interactions. columbia.edu While specific interactions between PTPs and Boc-α-methyl-D-tyrosine constructs are not documented in the available literature, research on PTPs shows that their activity can be modulated by other proteins and small molecules. columbia.edunih.gov For example, the interaction between the tyrosine phosphatase PTP1B and the adaptor protein Grb2 can allosterically enhance PTP1B's catalytic activity. columbia.edu Such interactions are often dependent on specific domains, like the proline-rich region of PTP1B. columbia.edu

Ligand-Receptor Binding Kinetics and Thermodynamics

The incorporation of α-methyl-D-tyrosine, particularly its 2',6'-dimethyl-L-tyrosine (Dmt) variant, into peptide structures has been a significant strategy in the development of potent and selective ligands for opioid receptors. nih.gov This modification has led to an extraordinary family of compounds with high receptor affinity and unique pharmacological profiles. nih.gov

Opioid Receptor Binding and Selectivity Profiles

The Dmt residue plays a crucial role in the affinity and selectivity of peptides for the μ (mu), δ (delta), and κ (kappa) opioid receptors. nih.gov The addition of the 2' and 6' methyl groups on the tyrosine ring results in better shape complementarity within the hydrophobic binding pocket of the receptor compared to the native tyrosine residue. nih.gov This enhanced complementarity often leads to improved binding affinity and potency. nih.gov

The Dmt-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore, in particular, has been instrumental in creating ligands with high affinity for the δ-opioid receptor (DOR). nih.govmdpi.com Structural modifications at the C-terminal region of this pharmacophore can shift the ligand's activity from a DOR antagonist to a DOR agonist. nih.gov

Peptides incorporating Dmt have demonstrated varied selectivity profiles. For example, substituting Tyr¹ with Dmt¹ in certain peptide scaffolds can greatly improve affinity at both the μ-opioid receptor (MOR) and DOR, while maintaining selectivity over the KOR. nih.gov In other cases, the fusion of an opioid tetrapeptide containing Dmt with a neurotensin (B549771) (NT) pharmacophore has resulted in hybrid peptides with high affinity for the MOR and exceptional affinity and selectivity for the neurotensin receptor subtype 2 (NTS2). acs.org Specifically, the combination of Dmt with other non-natural amino acids can produce ligands with picomolar affinity for NTS2 and over 1300-fold selectivity. acs.org

Molecular modeling and X-ray diffraction studies have provided insights into these interactions, revealing how the Dmt residue fits into the receptor's binding pocket. nih.govnih.gov The Dmt side chain interacts with key residues such as Met132, Tyr129, Val217, Val281, Ile277, and Trp284 in the δ-opioid receptor. nih.gov

Analysis of Binding Affinities (K_i values) for Modified Ligands

The binding affinity of a ligand for a receptor is quantified by the inhibition constant (K_i), with a lower K_i value indicating a higher binding affinity. The incorporation of Dmt into opioid peptides frequently results in sub-nanomolar K_i values. nih.gov Structure-activity relationship (SAR) studies have shown that even subtle changes to the peptide backbone or side chains can significantly impact binding affinity.

For instance, the substitution of Tyr¹ with Dmt¹ in a linear peptide resulted in a significant increase in affinity for both MOR (K_i = 3.4 nM) and DOR (K_i = 2.1 nM). nih.gov However, this same substitution completely abolished MOR efficacy, demonstrating that high affinity does not always correlate with agonist activity. nih.gov In studies of hybrid opioid-neurotensin peptides, Dmt-containing analogues displayed remarkable affinities, with K_i values for the MOR at 0.8 nM and for the NTS2 receptor as low as 0.003 nM (3 pM). acs.org

The following tables present binding affinity data for several Dmt-containing peptide ligands at various receptors.

Table 1: Binding Affinities (K_i, nM) of Linear Opioid Peptides Data sourced from Translation of Structure-Activity Relationships from Cyclic Mixed Efficacy Opioid Peptides to Linear Analogues. nih.gov

| Compound | MOR K_i (nM) | DOR K_i (nM) | KOR K_i (nM) |

|---|---|---|---|

| 2 (Tyr¹) | 11 ± 1 | 39 ± 5 | 2900 ± 200 |

| 3 (Dmt¹) | 3.4 ± 0.7 | 2.1 ± 0.3 | 270 ± 12 |

Table 2: Binding Affinities (K_i, nM) of Hybrid Opioid-Neurotensin Peptides Data sourced from Optimized Opioid-Neurotensin Multitarget Peptides: From Design to Structure–Activity Relationship Studies. acs.org

| Compound | MOR K_i (nM) | DOR K_i (nM) | NTS1 K_i (nM) | NTS2 K_i (nM) |

|---|---|---|---|---|

| 5 | 0.8 ± 0.1 | 18 ± 2 | 110 ± 10 | 1.1 ± 0.1 |

| 7 | 0.9 ± 0.1 | 24 ± 4 | 4 ± 0.4 | 0.003 ± 0.001 |

These data underscore the potent effect of the Dmt modification on receptor binding affinity, enabling the development of ligands with high potency and tailored selectivity profiles.

Conformational Analysis of Bioactive Peptidomimetics

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced therapeutic properties. Among these, α-methylated amino acids, such as Boc-α-methyl-D-tyrosine, play a crucial role in conferring desirable structural characteristics. This section delves into the conformational analysis of peptidomimetics containing α-methyl-D-tyrosine, focusing on their solution conformations and the influence of α-methylation on secondary structure stabilization.

The three-dimensional structure of a peptide in solution is critical to its biological activity. The introduction of an α-methyl group on the D-tyrosine residue significantly influences the peptide's conformational landscape. The solution conformation of peptides incorporating Boc-α-methyl-D-tyrosine is primarily investigated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This powerful technique provides detailed insights into the peptide's structure and dynamics at an atomic level.

Key NMR parameters used to elucidate the solution conformation include:

Nuclear Overhauser Effect (NOE): NOEs provide information about the spatial proximity between protons. The presence of specific NOE patterns, such as those between adjacent or sequentially distant amino acid residues, helps to define the peptide's backbone and side-chain conformations. uzh.ch

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to the local electronic environment and can indicate the presence of specific secondary structures. For instance, α-proton chemical shifts can help distinguish between helical and extended conformations. illinois.edunih.gov

Coupling Constants (J-couplings): Three-bond J-couplings, particularly ³J(HN,Hα), are related to the dihedral angle φ and provide valuable constraints for determining the peptide backbone conformation. nih.gov

While a definitive, high-resolution solution structure of a peptide containing the precise Boc-α-methyl-D-tyrosine moiety is not extensively documented in publicly available literature, the conformational effects of Boc-protection, D-amino acids, and α-methylation are well-established individually. The N-terminal Boc (tert-butyloxycarbonyl) group is a common protecting group in peptide synthesis and can influence the conformation of the adjacent residue. nih.gov The presence of a D-amino acid can induce specific turns in the peptide backbone. nih.gov The α-methyl group, as will be discussed in the next section, severely restricts the available conformational space. magtech.com.cn

Computational methods, such as molecular dynamics (MD) simulations, are often used in conjunction with NMR data to generate and refine an ensemble of solution conformations that are consistent with the experimental restraints. nih.gov These simulations provide a dynamic view of the peptide's behavior in solution.

| NMR Parameter | Information Gained | Relevance to Boc-α-methyl-D-tyrosine Peptides |

| ¹H-¹H NOE | Inter-proton distances | Defines backbone and side-chain folding |

| ¹³C Chemical Shifts | Local electronic environment | Indicates secondary structure elements (helix, turn) |

| ³J(HN,Hα) Coupling Constants | Dihedral angle φ | Constrains backbone conformation |

The substitution of the α-hydrogen with a methyl group in an amino acid residue has profound consequences for the conformational flexibility of the peptide backbone. This modification, known as α-methylation, is a key strategy in the design of peptidomimetics to induce and stabilize specific secondary structures, such as β-turns and helices. nih.govprismbiolab.com

The primary effect of α-methylation is the restriction of the allowable values for the backbone dihedral angles, phi (φ) and psi (ψ). The steric hindrance introduced by the additional methyl group limits the conformational freedom around the Cα-N and Cα-C' bonds. This phenomenon is an example of the Thorpe-Ingold effect, where gem-disubstitution on a carbon atom favors cyclization or, in the case of peptides, the formation of compact, folded structures. nih.gov

The constrained (φ, ψ) angles for α-methylated amino acids fall within the regions of the Ramachandran plot that correspond to helical and turn conformations. Specifically, α-methylation is known to promote the formation of:

β-turns: These are four-amino-acid-residue motifs that cause a reversal in the direction of the peptide chain. The constrained geometry of an α-methylated residue can favor its incorporation into the i+1 or i+2 position of a β-turn, thereby stabilizing this structure. biorxiv.orgnih.govnih.govbiorxiv.org

Helical Structures: α-methylated residues are potent helix initiators and stabilizers. They favor the formation of both α-helices and 3₁₀-helices by pre-organizing the peptide backbone into a helical conformation and reducing the entropic penalty associated with folding. nih.govcnr.it

The incorporation of α-methyl-D-tyrosine is therefore expected to impart a significant structural bias on the peptide, guiding it to adopt a more rigid and defined secondary structure in solution. This pre-organization can be advantageous for biological activity, as it can lock the peptide into its bioactive conformation, leading to higher affinity and selectivity for its target receptor or enzyme.

| Secondary Structure | Effect of α-Methylation | Stabilizing Factors |

| β-Turn | Induction and stabilization | Steric constraints on φ and ψ angles |

| α-Helix | Initiation and stabilization | Reduced conformational entropy, favorable dihedral angles |

| 3₁₀-Helix | Promotion | Steric constraints favoring tighter helical turns |

Interfacial Activity and Membrane Interactions of Modified Peptides

The interaction of peptides with biological membranes is a critical aspect of their mechanism of action for a wide range of applications, including antimicrobial and cell-penetrating peptides. The modification of peptides with residues like Boc-α-methyl-D-tyrosine can significantly modulate their interfacial activity and membrane interactions.

Peptides containing Boc-α-methyl-D-tyrosine are expected to exhibit significant interactions with lipid bilayers for several reasons:

Increased Hydrophobicity: The tyrosine side chain, with its aromatic ring, is hydrophobic. The Boc group further increases the nonpolar nature of the N-terminus. This hydrophobicity drives the partitioning of the peptide from the aqueous environment to the nonpolar interior of the lipid membrane.

Structurally Defined Amphipathicity: As discussed previously, α-methylation promotes the formation of stable secondary structures like α-helices. An α-helix can be amphipathic if the hydrophobic and hydrophilic residues are segregated on opposite faces of the helix. The incorporation of α-methyl-D-tyrosine can help to stabilize such an amphipathic helix, which would readily insert into the membrane interface, with the hydrophobic face buried in the lipid core and the hydrophilic face exposed to the aqueous environment. nih.govresearchgate.net

Membrane Perturbation: The insertion of such a modified peptide into a lipid bilayer can perturb the local membrane structure. Techniques such as differential scanning calorimetry can be used to study the effect of the peptide on the thermotropic phase behavior of lipid bilayers. A broadening of the lipid phase transition is indicative of the peptide inserting into the membrane and disrupting the lipid packing. researchgate.net Fluorescence spectroscopy, utilizing probes sensitive to the membrane environment, can also provide insights into the location and orientation of the peptide within the bilayer. acs.org

Future Research Directions and Emerging Applications of Boc α Methyl D Tyrosine

Advancements in Targeted Therapeutic Design through Rational Modification

The rational design of therapeutic peptides and small molecules is a cornerstone of modern drug discovery. The incorporation of Boc-α-methyl-D-tyrosine offers a strategy to enhance the pharmacological properties of bioactive compounds. The alpha-methyl group, in particular, provides steric hindrance that can protect against enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.

Future research will likely focus on the systematic modification of the Boc-α-methyl-D-tyrosine scaffold to create analogues with fine-tuned activities. For instance, modifications to the phenolic ring of the tyrosine side chain could be explored to modulate binding affinity and selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs) or kinases. The unnatural D-configuration is already known to influence receptor interactions and proteolytic stability, and its combination with alpha-methylation presents a powerful tool for developing potent and durable therapeutics. Research on related unnatural amino acids, such as 2',6'-dimethyl-L-tyrosine (Dmt), has demonstrated that such modifications can significantly increase affinity for targets like opioid receptors. nih.gov This precedent suggests that similar rational modifications to α-methyl-D-tyrosine could yield novel ligands for a range of receptors involved in pain, neurological disorders, and metabolic diseases. nih.govchemimpex.com

| Structural Modification | Potential Therapeutic Impact | Relevant Research Area |

| Alpha-methylation | Increased resistance to enzymatic degradation, conformational constraint. | Peptide drug development, peptidomimetics. |

| D-configuration | Enhanced proteolytic stability, altered receptor binding. | Opioid receptor ligands, neuropeptide analogues. |

| Phenolic ring substitution | Modulated binding affinity and selectivity. | Kinase inhibitors, GPCR-targeted drugs. |

| N-terminal Boc group | Facilitates controlled, stepwise chemical synthesis. | Solid-phase peptide synthesis, medicinal chemistry. |

This table outlines potential therapeutic impacts stemming from the unique structural features of Boc-α-methyl-D-Tyrosine and its derivatives.

Novel Applications in Bioconjugation and Chemical Probes

Bioconjugation techniques are essential for creating sophisticated tools for diagnostics and targeted drug delivery. The tyrosine side chain is a promising target for site-selective protein modification due to its unique reactivity and relatively low abundance on protein surfaces. nih.gov While standard tyrosine residues can be modified, Boc-α-methyl-D-tyrosine offers a unique handle that can be incorporated into peptides and later functionalized.

Emerging research is expected to exploit the phenolic group of α-methyl-D-tyrosine for novel bioconjugation strategies. After its incorporation into a peptide sequence and subsequent deprotection, the tyrosine residue can serve as a site for attaching imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains. chemimpex.comchemimpex.com The development of chemoselective "tyrosine-click" reactions, such as those involving diazodicarboxyamides or photoredox catalysis, could be adapted for peptides containing this modified amino acid, enabling the construction of precisely defined antibody-drug conjugates or diagnostic probes. nih.govprinceton.edu The alpha-methyl group may influence the accessibility and reactivity of the phenolic ring, a factor that warrants further investigation for optimizing conjugation protocols.

Development of Next-Generation Building Blocks for Automated Synthesis

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic use. nih.gov Boc-protected amino acids are fundamental reagents in one of the two major SPPS strategies. nbinno.comchempep.com As a non-natural amino acid, Boc-α-methyl-D-tyrosine is a valuable addition to the synthetic chemist's toolkit, allowing for the creation of peptides with unnatural structures and enhanced properties.